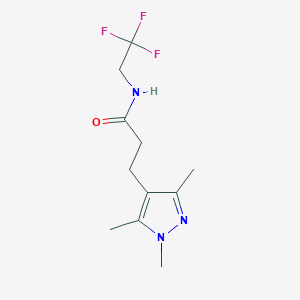

![molecular formula C16H22N2O B6424649 1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2034552-52-6](/img/structure/B6424649.png)

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one” is a type of isoquinoline alkaloid . It is also known as 2-acetyl-1,2,3,4-tetrahydroisoquinoline . Isoquinoline alkaloids, including this compound, are a large group of natural products that have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of this compound and its analogs has garnered a lot of attention in the scientific community . One common synthetic strategy involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core with a piperidin-1-yl ethan-1-one group attached . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in this molecule than in its acetyl derivative .Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.23 . It is a liquid at room temperature and has a melting point of 44-46 degrees Celsius .Wissenschaftliche Forschungsanwendungen

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one has been studied for its potential applications in a variety of scientific research areas. It has been studied for its potential to modulate inflammation and pain relief, neuroprotection, and neurodegeneration. In addition, this compound has been studied for its potential to be used as an anti-cancer and anti-infective agent.

Wirkmechanismus

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one acts as a modulator of a variety of biochemical and physiological processes. It has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2). In addition, this compound has been shown to modulate the activity of various receptors, including the serotonin receptor 5-HT2A, the adenosine receptor A2A, and the cannabinoid receptor CB1.

Biochemical and Physiological Effects

This compound has been studied for its potential to modulate inflammation and pain relief, neuroprotection, and neurodegeneration. In animal studies, this compound has been shown to reduce inflammation and pain in a variety of conditions, including arthritis, colitis, and inflammatory bowel disease. In addition, this compound has been shown to have neuroprotective effects, including the ability to reduce neuronal damage and death in animal models of Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease. Finally, this compound has been shown to have anti-cancer effects, including the ability to reduce the growth of cancer cells in animal models of breast cancer, prostate cancer, and melanoma.

Vorteile Und Einschränkungen Für Laborexperimente

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be synthesized in a variety of ways. In addition, it has a relatively low toxicity and is relatively non-toxic. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is a relatively expensive compound, and is not widely available. In addition, it is not approved for use in humans, and thus cannot be used in human clinical trials.

Zukünftige Richtungen

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one has potential applications in a variety of scientific research areas, and there are a number of potential future directions for research. These include further studies on its potential to modulate inflammation and pain relief, neuroprotection, and neurodegeneration. In addition, further studies on its potential to be used as an anti-cancer and anti-infective agent are needed. Finally, further studies on its potential to be used as a therapeutic agent for a variety of conditions, including depression, anxiety, and addiction, are also needed.

Synthesemethoden

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one can be synthesized in a number of ways, including the use of a modified Fischer indole synthesis, a modified Grignard reaction, and a modified Ullmann reaction. The Fischer indole synthesis is the most commonly used method for synthesizing this compound, and involves the reaction of a substituted piperidine with a 1,2,3,4-tetrahydroisoquinoline. The Grignard reaction involves the reaction of a substituted piperidine and a 1,2,3,4-tetrahydroisoquinoline with a Grignard reagent. The Ullmann reaction involves the reaction of a substituted piperidine and a 1,2,3,4-tetrahydroisoquinoline with an organometallic reagent.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-13(19)17-10-7-16(8-11-17)18-9-6-14-4-2-3-5-15(14)12-18/h2-5,16H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIODBUIUNPODIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B6424574.png)

![2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B6424583.png)

![2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B6424589.png)

![N,N-dimethyl-4-[(thiophene-2-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B6424607.png)

![N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6424623.png)

![N-{[4-(furan-3-yl)phenyl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B6424634.png)

![N'-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6424635.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1-benzofuran-2-yl)propyl]ethanediamide](/img/structure/B6424638.png)

![3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea](/img/structure/B6424640.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride](/img/structure/B6424641.png)

![5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride](/img/structure/B6424657.png)

![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)

![2-benzyl-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6424677.png)